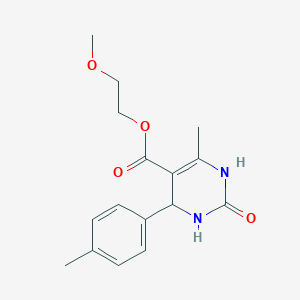
2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is a chemical entity that can be associated with a class of compounds known as tetrahydropyrimidines. These compounds have been studied for various applications, including their antibacterial properties and potential as antiviral agents. The tetrahydropyrimidine core is a common motif in medicinal chemistry due to its structural similarity to the nucleobase cytosine, which allows it to interact with biological systems in diverse ways .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives often involves multicomponent reactions or condensation reactions. For example, the synthesis of related compounds has been reported through the condensation of diamino pyrimidines with other reagents in acidic media , or through reactions involving guanidine and subsequent transformations . These methods can be adapted to synthesize the compound , potentially involving the use of methyl esters and appropriate substitutions to introduce the methoxyethyl and p-tolyl groups.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives has been characterized using various analytical techniques, including X-ray diffraction, IR, UV-vis spectroscopy, and NMR . These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding the compound's reactivity and interactions with biological targets. Ab initio calculations, such as those using the B3LYP and HF methods, can predict these structural parameters and complement experimental data .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo a range of chemical reactions, including acylation, alkylation, and substitution reactions, which can modify their chemical and biological properties . The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring, as well as by the presence of electron-donating or withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like methoxy, methyl, and carboxylate esters can affect these properties. Theoretical calculations can provide insights into thermodynamic properties and molecular interactions in the solid state . Additionally, spectroscopic characterization can inform on the compound's electronic structure and potential for forming hydrogen bonds, which is relevant for its solubility and crystallinity .
Applications De Recherche Scientifique
Chemical Synthesis and Rearrangement : This compound has been involved in studies related to the synthesis and rearrangement of related chemical structures. For instance, a study explored the rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to produce derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. This rearrangement includes acid-catalyzed ring contraction leading to methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).
Ring Expansion Studies : Research has been conducted on the nucleophile-mediated ring expansion of related compounds. A study detailed a six-step approach to synthesize alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and related compounds. This process involved the synthesis of tetrahydro-1H-1,3-diazepin-2-ones and explored their conformations using X-ray diffraction and NMR spectroscopy (Fesenko, Grigoriev, & Shutalev, 2017).
Biginelli Reaction Applications : The compound has been utilized in studies exploring the Biginelli reaction. One such study reported the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates using a four-component Biginelli reaction. This reaction involved the use of methyl aroylpyruvate, aromatic aldehyde, urea, and methanol (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020).
Studies on Antiviral Agents : Research has also been conducted on the synthesis of 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives, which have shown inhibitory activity against human and herpetic DNA glycosylases. These studies contribute to the understanding of antiviral agents (Botta et al., 1994).
Formation of Novel Compounds : Additional research has led to the formation of novel compounds derived from reactions involving similar tetrahydropyrimidine structures. These compounds have been studied for their potential as anti-inflammatory and analgesic agents, demonstrating the diverse applications of this chemical structure in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Propriétés
IUPAC Name |
2-methoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)22-9-8-21-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIRZADYOIPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

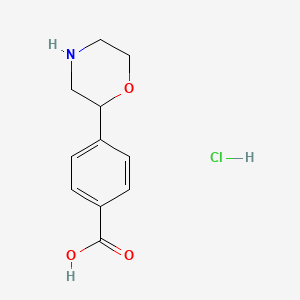
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)
![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)
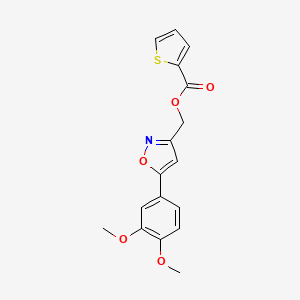
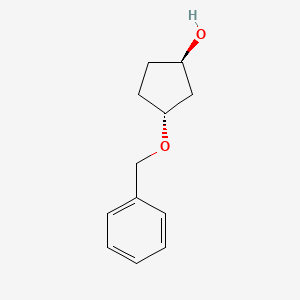
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)
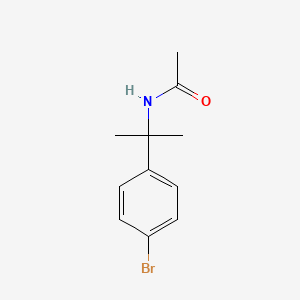
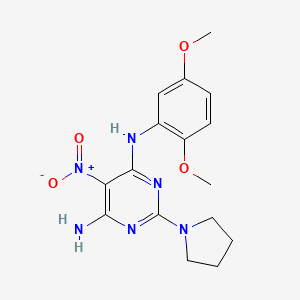
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)
![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)


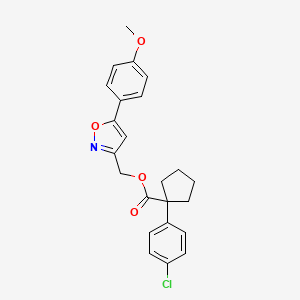
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)